molecular formula C5H16ClNOSi B127987 O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride CAS No. 153502-27-3

O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride

Cat. No. B127987
M. Wt: 169.72 g/mol
InChI Key: ZDNNDTUAVSQNGB-UHFFFAOYSA-N
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Description

O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride is a compound that is relevant in the field of organic synthesis, particularly in the synthesis of amines. It is associated with the protection of hydroxylamine functional groups and can be involved in various chemical reactions, including nucleophilic addition and deprotonation processes.

Synthesis Analysis

The synthesis of related O-(trimethylsilyl)hydroxylamines has been reported through the nucleophilic addition of organozinc halides to nitrones in the presence of trimethylsilyl chloride. This method is significant as trimethylsilyl chloride not only promotes the reaction but also acts as a protective agent for the hydroxylamine group. The resulting O-(trimethylsilyl)hydroxylamines can be subsequently reduced to the corresponding amines using a zinc-copper couple in an aqueous NH4Cl solution .

Molecular Structure Analysis

The molecular structure of compounds similar to O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride has been studied through reactions such as the deprotonation of N,O-bis(trimethylsilyl)hydroxylamine. This reaction leads to N-O bond cleavage and a 1,2-silylshift, resulting in a complex with a K3O3 bis-cubane core structure. This structure has been characterized by elemental analysis and single-crystal X-ray diffraction, revealing the presence of N(SiMe3)2 groups and Me3Si groups attached to the oxygen atoms .

Chemical Reactions Analysis

The chemical behavior of O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride can be inferred from related compounds. For instance, the preparation of trimethylsilyl derivatives of sodium salts of organic acids involves the presence of hydroxylamine hydrochloride and trimethylchlorosilane. This technique is useful for reducing losses of organic acids during lyophilisation by converting them to sodium salts and preparing volatile derivatives for gas chromatography .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride are not detailed in the provided papers, the properties of similar compounds suggest that they are volatile and can be manipulated to form various derivatives for analytical purposes, such as in gas chromatography . The reactivity of these compounds with organometallic reagents and their ability to undergo structural changes upon deprotonation also indicate a level of chemical versatility that is valuable in synthetic chemistry .

Scientific Research Applications

Synthesis and Derivatization Applications

O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride plays a significant role in synthetic chemistry. A study by Heydari, Mehrdad, and Tavakol (2003) demonstrated its use in the one-pot synthesis of α-substituted hydroxylamine derivatives from aldehydes, using lithium perchlorate/diethyl ether as a catalyst. This process highlights the reactivity of O-(trimethylsilyl)oxime ethers, which are generated in situ and show high reactivity with silylated nucleophiles (Heydari, Mehrdad, & Tavakol, 2003).

Structural and Mechanistic Studies

In organometallic chemistry, this compound is utilized for studying structural and rearrangement reactions. Schmatz et al. (2003) explored the reactions and structure of bis(organosilyl)(organostannyl)hydroxylamines, providing insights into the dyotropic rearrangement mechanism and crystal structures, corroborated by quantum-chemical calculations (Schmatz et al., 2003).

Applications in Analytical Chemistry

Poole, Llater, and Orrell (1976) found that O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride can be used in the preparation of trimethylsilyl derivatives of sodium salts of organic acids. This technique reduces the losses of organic acids during processes like lyophilization by converting them to sodium salts for gas chromatography analysis (Poole, Llater, & Orrell, 1976).

Pharmacological Research

In pharmacology, Yasaki, Xu, and King (2000) utilized this chemical for the efficient synthesis of 15N-Hydroxyurea, a valuable pharmacological tool. This synthesis presents a one-pot procedure, highlighting the versatility of O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride in pharmacological research (Yasaki, Xu, & King, 2000).

Organic Acid Research

Libert et al. (1991) studied the reactions induced by hydroxylamine treatment of esters of organic acids and 3-ketoacids, applying this knowledge to the study of urines from patients under valproate therapy. The study provides insights into the chemical transformations and implications for clinical chemistry (Libert et al., 1991).

Peptide Synthesis

Sieber (1977) investigated the use of the 2-trimethylsilylethyl residue, a selectively cleavable carboxyl protecting group, in peptide synthesis. This research contributed significantly to the development of new carboxyl protecting groups suitable for peptide synthesis (Sieber, 1977).

Environmental Chemistry

In environmental chemistry, Spaulding, Frazey, Rao, and Charles (1999) utilized the compound in the measurement of hydroxy carbonyls and other carbonyls in ambient air, showcasing its role in environmental monitoring and atmospheric chemistry (Spaulding, Frazey, Rao, & Charles, 1999).

Conjugate Addition Reactions

Cardillo et al. (2001) explored the conjugate addition of hydroxylamino derivatives to alkylidene malonates in the presence of chiral Lewis acids. This study highlights the role of O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride in facilitating such reactions (Cardillo et al., 2001).

Safety And Hazards

The safety data sheet (SDS) for “O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride” indicates that it is very toxic to aquatic organisms . Other specific hazards or safety precautions are not provided in the search results.

properties

IUPAC Name

O-(2-trimethylsilylethyl)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15NOSi.ClH/c1-8(2,3)5-4-7-6;/h4-6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNNDTUAVSQNGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16ClNOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593594
Record name O-[2-(Trimethylsilyl)ethyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride

CAS RN

153502-27-3
Record name O-[2-(Trimethylsilyl)ethyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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